N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Overview
Description
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is a complex organic compound that features a benzimidazole core substituted with a bromobenzyl group and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and the benzimidazole derivative.
Formamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the formamide group, converting it to an amine.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromobenzyl group under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. The benzimidazole core is known for its biological activity, and the bromobenzyl and formamide groups can be modified to enhance binding affinity and selectivity for specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, while the bromobenzyl and formamide groups can enhance binding through additional interactions. This compound may inhibit or activate specific pathways, depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure of N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE.
4-Bromobenzyl Chloride: A precursor used in the synthesis of the compound.
Formamide: Another precursor used in the synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the bromobenzyl group provides additional sites for chemical modification, enhancing its versatility compared to simpler benzimidazole derivatives.
Properties
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-13-7-5-12(6-8-13)10-20-15-4-2-1-3-14(15)19-16(20)9-18-11-21/h1-8,11H,9-10H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSOCCQVEKWYIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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